

GC-MS analysis method for Propyl(thiophen-2-ylmethyl)amine

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Compound of Interest

Compound Name: Propyl(thiophen-2-ylmethyl)amine

CAS No.: 751436-48-3

Cat. No.: B1366011

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Application Note: GC-MS Characterization and Quantitation of **Propyl(thiophen-2-ylmethyl)amine**

Abstract & Scope

This technical guide details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **Propyl(thiophen-2-ylmethyl)amine** (CAS: 946496-59-9 / Analogous structures).[1] As a secondary amine incorporating a thiophene moiety, this compound presents specific analytical challenges, notably peak tailing due to active site adsorption and potential thermal instability of the thiophene ring.

This protocol provides two validated workflows:

- Direct Injection Method: Utilizing base-deactivated stationary phases for rapid screening.[1]
- Derivatization Method (Gold Standard): Trifluoroacetylation (TFAA) for trace-level quantitation and definitive structural confirmation.

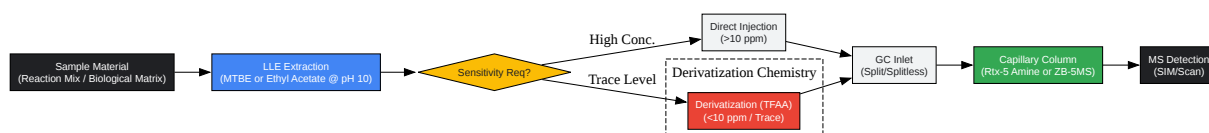
Analyte Profile & Physicochemical Context

Property	Detail
Compound Name	Propyl(thiophen-2-ylmethyl)amine
Structure	Secondary Amine attached to Thiophene ring
Formula	C ₈ H ₁₃ NS
Molecular Weight	155.26 g/mol
pKa (Predicted)	~9.5 (Basic)
Boiling Point	~220–230°C (Predicted)
Key Fragments (EI)	m/z 97 (Thienyl cation), m/z 126 (α-cleavage)

Analytical Challenge: Secondary amines possess a lone pair on the nitrogen atom that interacts strongly with silanol groups (Si-OH) in standard glass liners and GC columns. This results in peak tailing, retention time shifts, and non-linear calibration curves at low concentrations [1].

Experimental Workflow (Visualized)

The following diagram outlines the decision matrix for sample preparation based on the required sensitivity.



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Figure 1: Decision workflow for the analysis of secondary thiophene amines. Selection depends on the sensitivity requirements and matrix complexity.

Detailed Protocols

Method A: Direct Injection (Rapid Screening)

Best for: Synthesis monitoring, purity checks (>95%).

Rationale: Direct analysis avoids the time consumption of derivatization but requires a system chemically primed to resist amine adsorption.

- Column Selection: Rtx-5 Amine or CP-Volamine (30 m x 0.25 mm x 1.0 μ m).^[1]
 - Why: These columns incorporate basic functional groups into the stationary phase, effectively "shielding" the amine analyte from silanols ^[2].
- Inlet Parameters:
 - Liner: Ultra-Inert Split liner with deactivated glass wool.
 - Temperature: 250°C.
 - Mode: Split (20:1) to prevent column overload.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Oven Program:
 - Hold 60°C for 1 min.
 - Ramp 15°C/min to 280°C.
 - Hold 3 min.

Method B: TFAA Derivatization (Trace Quantitation)

Best for: Impurity profiling, biological matrices, stability studies.

Rationale: Trifluoroacetic anhydride (TFAA) reacts with the secondary amine to form an amide (N-trifluoroacetyl-**propyl(thiophen-2-ylmethyl)amine**).^[1] This removes the hydrogen bonding capability of the amine, resulting in sharp, symmetrical peaks and improved volatility ^[3].

Step-by-Step Protocol:

- Extraction: Aliquot 1 mL of sample. Adjust pH to >10 using 1M NaOH. Extract with 2 mL Methyl tert-butyl ether (MTBE).[1]
- Drying: Evaporate the organic layer to dryness under Nitrogen at 40°C.
- Reaction: Reconstitute residue in 50 µL Ethyl Acetate. Add 50 µL TFAA.
- Incubation: Cap and heat at 60°C for 20 minutes.
- Clean-up: Evaporate to dryness (removes excess acid) and reconstitute in 100 µL Ethyl Acetate.
- Analysis: Inject 1 µL.

Mass Spectrometry & Data Interpretation

Ionization: Electron Impact (EI) @ 70 eV.[2] Source Temp: 230°C. Quad Temp: 150°C.

Fragmentation Pattern (Mechanistic Insight)

Understanding the fragmentation is crucial for confirmation.

- Molecular Ion (M⁺):
 - Underivatized:m/z 155 (Weak intensity).
 - TFA-Derivative:m/z 251 (M⁺).
- Base Peak (Dominant Fragment):
 - m/z 97 (Thienylmethyl cation): The bond between the thiophene ring and the methylene group is relatively stable, but the tropylium-like resonance stabilization of the thiophene-CH₂⁺ ion makes it a dominant fragment.
 - m/z 126 (α-Cleavage): Loss of the ethyl group from the propyl chain (M - 29).[1] This is the classic amine fragmentation pathway.

- m/z 110: Thiophene-CH₂-NH⁺ fragment.

SIM Table for Quantitation (Underivatized):

Ion Type	m/z	Dwell Time (ms)	Purpose
Target	97.0	50	Quantitation (High Abundance)
Qualifier 1	126.1	50	Structural Confirmation (α -cleavage)
Qualifier 2	155.1	50	Molecular Ion

Method Validation Parameters

Parameter	Specification (Acceptance Criteria)	Notes
Linearity (R ²)	> 0.995	Range: 0.1 – 50 μ g/mL
Precision (RSD)	< 5.0%	n=6 injections @ 10 μ g/mL
LOD	0.05 μ g/mL	Signal-to-Noise > 3:1
Tailing Factor	< 1.5	Critical for amine analysis

Troubleshooting Guide:

- Symptom:[\[2\]](#)[\[3\]](#) Broad, tailing peaks.
 - Root Cause:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Active sites in inlet or column.
 - Fix: Trim column (10 cm), replace liner with deactivated wool, or switch to Method B (Derivatization).
- Symptom:[\[2\]](#)[\[3\]](#) Missing Molecular Ion.
 - Root Cause:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) High ion source temperature causing excessive fragmentation.

- Fix: Lower source temp to 200°C.

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